N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound characterized by its bromothiophene and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene and oxadiazole structures. One common approach is the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with thiosemicarbazide to yield the oxadiazole ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of corresponding thiophene derivatives.
Substitution: Introduction of various alkyl or aryl groups at the bromine position.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
N-(5-bromothiophen-2-yl)acetamide: Similar structure but lacks the oxadiazole ring.
5-bromothiophene-2-carboxylic acid: Core structure without the acetamide group.
Thiophene derivatives: Various thiophene-based compounds with different substituents.
Uniqueness: N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide stands out due to its unique combination of bromothiophene and oxadiazole groups, which contribute to its distinct chemical and biological properties.
This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at exploring its full potential and applications.
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2S2/c13-9-4-3-8(20-9)11-15-16-12(18-11)14-10(17)6-7-2-1-5-19-7/h1-5H,6H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHVSENXUVTLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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